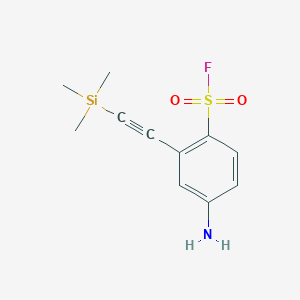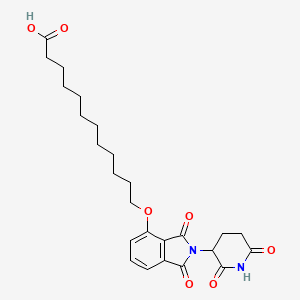![molecular formula C23H22FNO4 B11936010 (2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid](/img/structure/B11936010.png)
(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALX-1393: is a chemical compound known for its role as a selective inhibitor of the glycine transporter type 2 (GLYT2). This compound has garnered attention in the field of neuroscience due to its potential therapeutic applications, particularly in pain management. The chemical formula of ALX-1393 is C23H22FNO4 , and it has a molar mass of 395.42 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ALX-1393 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 2-benzyloxyphenyl and 3-fluorophenyl with appropriate reagents to form the intermediate compound.
Functionalization: The intermediate compound is then functionalized by introducing an amino group and a carboxyl group through a series of reactions involving reagents such as ammonia and carbon dioxide.
Final assembly: The final step involves the coupling of the functionalized intermediate with L-serine to form ALX-1393.
Industrial Production Methods: Industrial production of ALX-1393 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: ALX-1393 undergoes various chemical reactions, including:
Oxidation: ALX-1393 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in ALX-1393.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create derivatives of ALX-1393.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of ALX-1393, which can have different pharmacological properties .
Applications De Recherche Scientifique
ALX-1393 has several scientific research applications, including:
Neuroscience: It is used to study the role of glycine transporters in the central nervous system and their involvement in pain pathways.
Pain Management: ALX-1393 has shown potential as an analgesic by increasing glycine levels, which helps in reducing pain transmission.
Pharmacology: It is used to investigate the pharmacodynamics and pharmacokinetics of glycine transporter inhibitors.
Drug Development: ALX-1393 serves as a lead compound for developing new therapeutics targeting glycine transporters.
Mécanisme D'action
ALX-1393 exerts its effects by inhibiting the action of glycine transporter type 2 (GLYT2). This inhibition leads to elevated levels of glycine, an inhibitory neurotransmitter, in the synaptic cleft. The increased glycine levels enhance inhibitory neurotransmission, which helps in reducing the transmission of pain signals. The molecular targets involved include the glycine transporter proteins present in the spinal cord and other regions of the central nervous system .
Comparaison Avec Des Composés Similaires
ORG25543: Another selective inhibitor of glycine transporter type 2, with similar analgesic properties.
Bitopertin: A selective inhibitor of glycine transporter type 1, used in the treatment of central nervous system disorders.
Sarcosine: A competitive inhibitor of glycine transporter type 1, also used in neurological research.
Uniqueness of ALX-1393: ALX-1393 is unique due to its high selectivity for glycine transporter type 2, which makes it particularly effective in modulating glycinergic neurotransmission. This selectivity reduces the likelihood of off-target effects, making ALX-1393 a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H22FNO4 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid |
InChI |
InChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m1/s1 |
Clé InChI |
ADUSZEGHFWRTQS-PSDZMVHGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@H](C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B11935928.png)

![(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B11935942.png)
![2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride](/img/structure/B11935944.png)
![1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid](/img/structure/B11935954.png)



![azanium;(2S,3S,4S,5R,6S)-6-[[(3S,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B11935983.png)
![[(2R,3R,6R,7S,10S)-7,10-dihydroxy-2-[(2E,4E,6S)-6-hydroxy-7-[(2S,3S)-3-[(2S,3R)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate](/img/structure/B11936001.png)


![(2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid](/img/structure/B11936016.png)

